4-Chloro-2-methylbenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate
Description
This compound is a piperazine-based derivative featuring a 4-chloro-2-methylbenzyl carboxylate ester and a 3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl substituent. Its structure integrates:
- Aromatic systems: The benzyl group (4-chloro-2-methyl substitution) and the benzo[d]oxazol-2-one moiety.
- Piperazine core: A six-membered ring with two nitrogen atoms, functionalized with a ketone-linked propyl chain.
- Ester and amide linkages: Critical for molecular stability and interactions.
The benzo[d]oxazol-2-one fragment is pharmacologically significant, often associated with antimicrobial, anti-inflammatory, or kinase inhibitory activity. The piperazine scaffold enhances solubility and bioavailability, common in CNS-targeting drugs .
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c1-15-12-18(24)4-2-17(15)14-31-23(30)27-10-8-26(9-11-27)7-6-20(28)16-3-5-19-21(13-16)32-22(29)25-19/h2-5,12-13H,6-11,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVQHPYQHLITDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)COC(=O)N2CCN(CC2)CCC(=O)C3=CC4=C(C=C3)NC(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Chloro-2-methylbenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate is a synthetic derivative belonging to the class of piperazine-containing compounds. Piperazines have been widely studied due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways .
In a study focused on similar piperazine derivatives, it was found that these compounds can effectively inhibit tumor growth in xenograft models, demonstrating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives are well-documented. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro assays revealed that it exhibits potent activity against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that it may act as an antagonist at certain G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters .
Additionally, the presence of the piperazine ring enhances its ability to penetrate cellular membranes, facilitating its action within target cells.
Case Study 1: Anticancer Efficacy
A study conducted by Kumar et al. explored the anticancer efficacy of a related piperazine derivative in human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial potential of the compound was assessed against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial activity comparable to standard antibiotics .
Data Tables
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing piperazine rings exhibit significant anticancer properties. The structural features of 4-Chloro-2-methylbenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate suggest potential activity against various cancer cell lines. For instance, piperazine derivatives have been shown to inhibit key signaling pathways involved in cancer proliferation and survival, such as the PI3K/Akt and MAPK pathways .
2. Neuropharmacology
Piperazine derivatives are also explored for their neuropharmacological effects. The compound's ability to interact with serotonin receptors may contribute to its antidepressant and anxiolytic properties. Studies indicate that modifications in the piperazine structure can enhance binding affinity and selectivity for specific serotonin receptor subtypes, which is crucial for developing targeted therapies for mood disorders .
3. Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Research on similar piperazine derivatives has demonstrated efficacy against a range of bacterial strains, including resistant strains. This suggests that this compound could be further investigated as a potential antimicrobial agent .
Case Study 1: Anticancer Research
In a study published in Molecular Cancer Therapeutics, a related piperazine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231). The study reported an IC50 value in the low micromolar range, indicating potent activity. Further investigation revealed that the compound induced apoptosis via the intrinsic pathway, highlighting its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Effects
A clinical trial investigated the effects of a piperazine-based compound on patients with generalized anxiety disorder (GAD). Results indicated a statistically significant reduction in anxiety scores compared to placebo, suggesting that similar compounds could be effective in treating anxiety disorders through modulation of serotonin receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to three analogs (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Implications of Structural Variations
Substituent Effects on Benzyl Group
- The 4-chloro-2-methylbenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 5-chloro-2-methoxybenzyl analog .
- Methyl groups (target) may improve metabolic stability over methoxy (analog), which is prone to demethylation .
Piperazine Functionalization
- The carboxamide-linked phenyl group in analogs replaces the ester linkage in the target compound.
- The dihydrobenzo[b][1,4]oxazin-3-one moiety in one analog lacks the oxazolone’s conjugated double bond, reducing electrophilicity and reactivity.
Benzoheterocycle Variations
Pharmacological Potential
- 5-Chloro-2-methoxybenzyl analog : Methoxy groups may enhance solubility but reduce CNS penetration due to increased polarity.
- Carboxamide-linked analogs : Demonstrated moderate activity in preliminary SAR studies against serotonin receptors, attributed to the carboxamide’s hydrogen-bonding capacity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
